molecular formula C21H26N2O4 B11935782 (E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid

(E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid

Cat. No.: B11935782
M. Wt: 370.4 g/mol
InChI Key: IQSFEAHJUMVILC-SCYQNTHKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The asymmetric total synthesis of isorhynchophylline involves multiple steps, starting from simple precursors like butanal and ethyl acrylate. One notable method includes Carreira ring expansion to construct the tetracyclic core . The synthesis typically involves 16 steps, with key reactions including cyclization, oxidation, and stereoselective transformations.

Industrial Production Methods: Industrial production of isorhynchophylline primarily relies on extraction from Uncaria rhynchophylla. The plant material undergoes processes like drying, grinding, and solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) .

Chemical Reactions Analysis

Types of Reactions: Isorhynchophylline undergoes various chemical reactions, including:

    Oxidation: Conversion to oxindole derivatives.

    Reduction: Formation of reduced alkaloid forms.

    Substitution: Introduction of functional groups at specific positions on the tetracyclic core.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.

    Substitution: Use of electrophilic reagents like alkyl halides or acyl chlorides in the presence of bases.

Major Products: The major products formed from these reactions include various oxindole derivatives, reduced alkaloids, and substituted tetracyclic compounds .

Scientific Research Applications

Isorhynchophylline has a wide range of scientific research applications:

Comparison with Similar Compounds

Isorhynchophylline is often compared with its stereoisomer, rhynchophylline. Both compounds share similar pharmacological properties but differ in their stereochemistry and specific biological activities . Other similar compounds include:

    Rhynchophylline: Another major alkaloid from Uncaria rhynchophylla with neuroprotective and cardiovascular benefits.

    Mitraphylline: An oxindole alkaloid with anti-inflammatory and immunomodulatory effects.

    Speciophylline: Known for its anti-cancer and anti-inflammatory properties.

Isorhynchophylline stands out due to its unique combination of neuroprotective, anti-inflammatory, and anti-cancer activities, making it a promising candidate for various therapeutic applications .

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid

InChI

InChI=1S/C21H26N2O4/c1-3-13-11-23-9-8-21(16-6-4-5-7-17(16)22-20(21)26)18(23)10-14(13)15(12-27-2)19(24)25/h4-7,12-14,18H,3,8-11H2,1-2H3,(H,22,26)(H,24,25)/t13-,14-,18-,21-/m0/s1

InChI Key

IQSFEAHJUMVILC-SCYQNTHKSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1C(=COC)C(=O)O)C4=CC=CC=C4NC3=O

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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